Ditetradecyl succinate
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Overview
Description
Ditetradecyl succinate is an organic compound that belongs to the class of esters. It is formed by the esterification of succinic acid with tetradecanol. This compound is known for its unique properties and applications, particularly in the field of thermal energy storage as a phase change material .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditetradecyl succinate is synthesized through the esterification reaction between succinic acid and tetradecanol. The reaction is typically carried out under vacuum conditions and without the use of a catalyst. The process involves heating the reactants to facilitate the removal of water, which drives the reaction towards the formation of the ester. The yield of the esterification reaction is generally above 95%, indicating a highly efficient process .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis. Large-scale reactors are used to mix succinic acid and tetradecanol under controlled temperature and vacuum conditions. The high yield and purity of the product make it suitable for various applications, including its use as a phase change material in thermal energy storage systems .
Chemical Reactions Analysis
Types of Reactions
Ditetradecyl succinate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down in the presence of water, yielding succinic acid and tetradecanol. Additionally, it may undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Esterification: Succinic acid and tetradecanol are the primary reagents. The reaction is carried out under vacuum and without a catalyst.
Hydrolysis: Water is the main reagent, and the reaction can be catalyzed by acids or bases.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Hydrolysis: Succinic acid and tetradecanol.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Ditetradecyl succinate has several scientific research applications:
Thermal Energy Storage: It is used as a phase change material due to its ability to store and release thermal energy efficiently.
Material Science: It is studied for its potential use in developing new materials with unique thermal properties.
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants.
Mechanism of Action
The primary mechanism by which ditetradecyl succinate exerts its effects is through its phase change properties. When used as a phase change material, it absorbs and releases thermal energy during the transition between solid and liquid states. This property is utilized in thermal energy storage systems to maintain temperature stability .
Comparison with Similar Compounds
Similar Compounds
Dioctadecyl succinate: Another ester of succinic acid with similar thermal properties.
Dilauryl thiodipropionate: A dialkyl ester used in cosmetics with comparable stability and thermal properties.
Uniqueness
Ditetradecyl succinate is unique due to its specific phase change temperature and high thermal reliability. Its ability to undergo multiple thermal cycles without significant degradation makes it a valuable material for thermal energy storage applications .
Properties
CAS No. |
26720-09-2 |
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Molecular Formula |
C32H62O4 |
Molecular Weight |
510.8 g/mol |
IUPAC Name |
ditetradecyl butanedioate |
InChI |
InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-35-31(33)27-28-32(34)36-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChI Key |
QZTCMCYWQLXVRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
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